

"Neutrophil elastase inhibitor 5" selectivity profile against other proteases

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Compound of Interest

Compound Name: Neutrophil elastase inhibitor 5

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Comparative Selectivity Profile of Neutrophil Elastase Inhibitor 5

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profile of **Neutrophil Elastase Inhibitor 5**, identified as 1-(3-methylbenzoyl)-1H-indazole-3-carbonitrile (CAS: 1448314-31-5), against other key proteases. The data presented is compiled from published scientific literature to aid in evaluating its potential for targeted therapeutic applications.

Overview

Neutrophil Elastase Inhibitor 5 is a potent, competitive, and pseudoirreversible inhibitor of human neutrophil elastase (HNE).^[1] It belongs to a class of N-benzoylindazole derivatives designed for high affinity and specificity. Understanding its selectivity is crucial for predicting potential off-target effects and ensuring a favorable therapeutic window.

Quantitative Selectivity Profile

The inhibitory activity of **Neutrophil Elastase Inhibitor 5** has been quantified against human neutrophil elastase and a limited panel of other serine proteases. The following table summarizes the available IC₅₀ values, which represent the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%.

Protease	IC50 (nM)	Fold Selectivity vs. HNE
Human Neutrophil Elastase (HNE)	7	1
Thrombin	1,900	~271
Urokinase	6,600	~943

Data sourced from Cayman Chemical product information sheet, referencing Crocetti, L., et al. (2013).[\[2\]](#)[\[3\]](#)

The data clearly indicates a high degree of selectivity for neutrophil elastase over thrombin and urokinase.

Experimental Methodologies

The determination of the half-maximal inhibitory concentration (IC50) for **Neutrophil Elastase Inhibitor 5** against various proteases is typically performed using an in vitro fluorometric assay. Below is a detailed, representative protocol for such an experiment.

In Vitro Protease Inhibition Assay (Fluorometric)

Objective: To determine the concentration of an inhibitor that reduces the enzymatic activity of a target protease by 50% (IC50).

Materials:

- Enzymes: Purified human neutrophil elastase, thrombin, urokinase, and other proteases of interest.
- Inhibitor: **Neutrophil Elastase Inhibitor 5** (1-(3-methylbenzoyl)-1H-indazole-3-carbonitrile), dissolved in an appropriate solvent (e.g., DMSO).
- Fluorogenic Substrate: A specific peptide substrate for each protease that releases a fluorescent molecule upon cleavage. For example, MeOSuc-Ala-Ala-Pro-Val-AMC for neutrophil elastase.

- Assay Buffer: A buffer solution appropriate for the specific protease to ensure optimal activity and stability (e.g., Tris-HCl or HEPES buffer at a physiological pH).
- 96-well black microplates: For fluorescence measurements.
- Fluorescence microplate reader: Capable of excitation and emission at the appropriate wavelengths for the chosen fluorophore (e.g., AMC: Ex/Em = 360/460 nm).

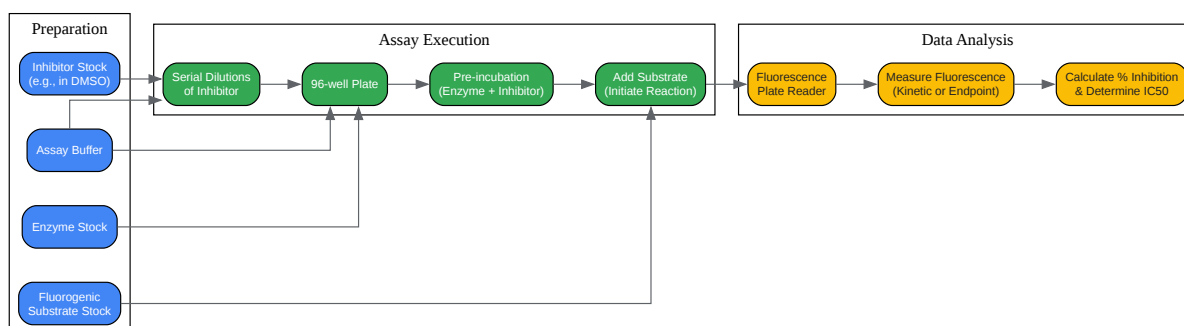
Procedure:

- Preparation of Reagents:
 - Prepare a stock solution of the inhibitor in DMSO.
 - Create a series of dilutions of the inhibitor in the assay buffer.
 - Prepare working solutions of the enzymes and fluorogenic substrates in the assay buffer.
- Assay Protocol:
 - To each well of a 96-well plate, add a fixed volume of the assay buffer.
 - Add a small volume of the inhibitor dilution to the appropriate wells. Include a control well with solvent only (no inhibitor).
 - Add a fixed amount of the enzyme solution to each well and incubate for a predetermined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.
 - Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
 - Immediately place the plate in a fluorescence microplate reader.
- Data Acquisition:
 - Monitor the increase in fluorescence intensity over time (kinetic read) or at a fixed endpoint. The rate of fluorescence increase is proportional to the enzyme activity.

- Data Analysis:
 - Calculate the initial reaction velocity (V) for each inhibitor concentration.
 - Normalize the velocities to the control (no inhibitor) to determine the percent inhibition for each concentration.
 - Plot the percent inhibition against the logarithm of the inhibitor concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

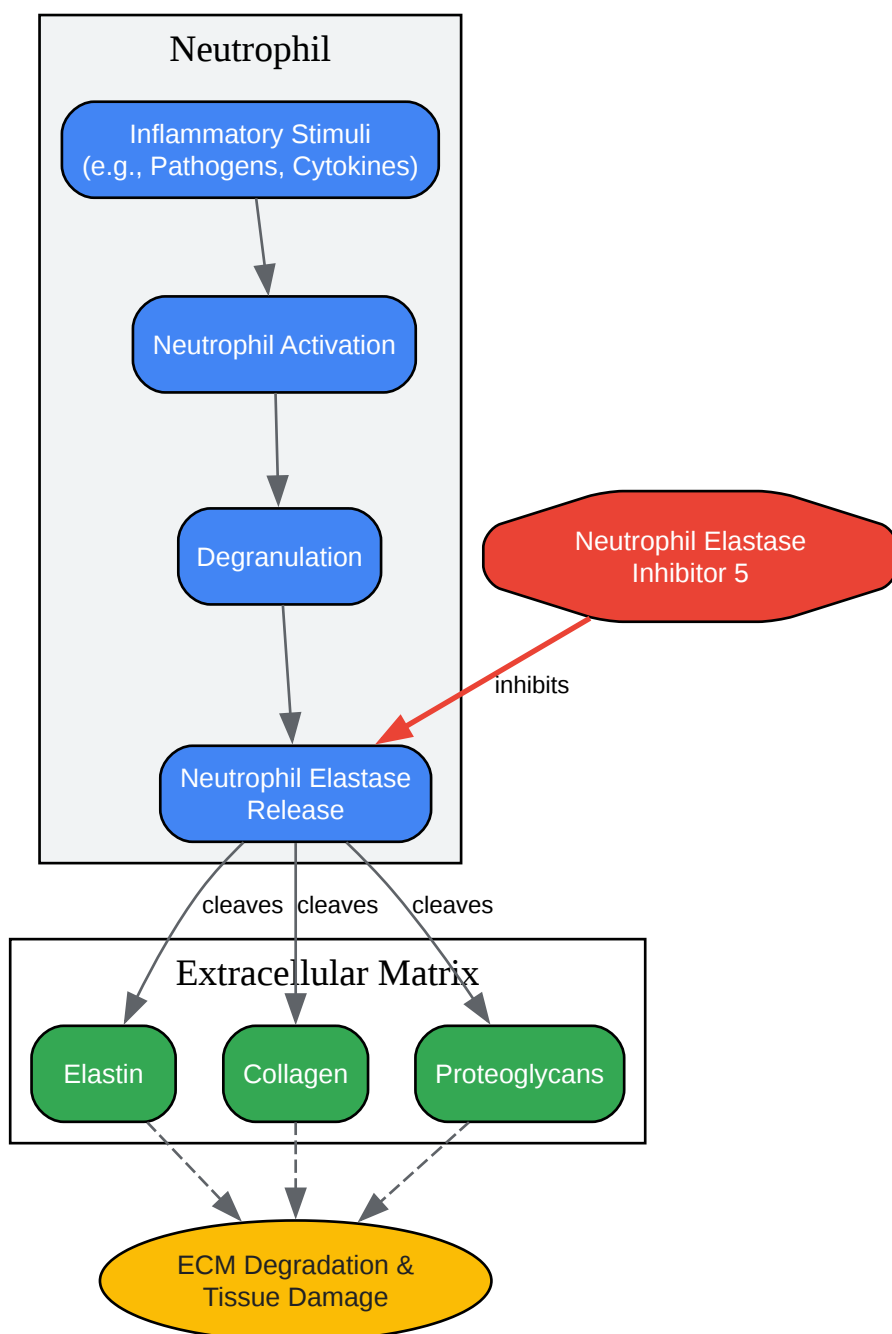
Visualizing Experimental Workflow and Signaling Context

The following diagrams illustrate the general workflow for determining protease inhibitor selectivity and the signaling context of neutrophil elastase.



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Caption: Workflow for determining the IC50 of a protease inhibitor.



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Caption: Inhibition of Neutrophil Elastase-mediated ECM degradation.

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